molecular formula C25H16O2 B086327 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] CAS No. 178-10-9

3,3'-Spirobi[3H-naphtho[2,1-b]pyran]

Cat. No.: B086327
CAS No.: 178-10-9
M. Wt: 348.4 g/mol
InChI Key: XJPKXCFTCNYEKP-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The spirobi-naphthopyran class emerged from foundational studies on spiropyrans, first reported in the early 20th century. Fischer and Hirshberg’s 1952 discovery of spiropyran photochromism laid the groundwork for synthesizing derivatives like 3,3'-spirobi[3H-naphtho[2,1-b]pyran]. Its specific synthesis was documented in 1974, with structural confirmation via UV and NMR spectroscopy. Early research focused on steric hindrance effects, as the compound’s pyrylium salts proved unstable due to intramolecular strain. By the 1980s, spiroconjugation studies revealed bathochromic shifts in its UV spectrum, attributed to electronic interactions between orthogonal rings. The compound’s PubChem entry (CID 67436) formalized its molecular properties in 2005, including a molecular weight of 348.4 g/mol and the IUPAC name 3,3'-spirobi[benzo[f]chromene].

Classification within the Naphthopyran Molecular Switch Family

3,3'-Spirobi[3H-naphtho[2,1-b]pyran] belongs to the naphthopyran subgroup of photochromic molecular switches. Unlike monomeric naphthopyrans, its dimeric structure introduces spiroconjugation, which stabilizes the MC form in polar environments. The compound’s classification is defined by:

  • Structural Features : A shared spiro-carbon linking two naphthopyran units (Fig. 1A).
  • Photochromic Behavior : UV-induced C–O bond cleavage generates a planar MC isomer with extended π-conjugation.
  • Thermal Reversibility : The MC form reverts to SP under visible light or heat, modulated by solvent polarity.

Table 1 : Key Properties of 3,3'-Spirobi[3H-naphtho[2,1-b]pyran]

Property Value Source
Molecular Formula C25H16O2 PubChem
Molecular Weight 348.4 g/mol PubChem
λmax (SP form) 320 nm De Gruyter
λmax (MC form) 530 nm ACS Omega
Photochromic Kinetics τ1/2 = 5–8 min RSC Advances

Relationship to Other Spirocyclic Compounds

Spirobi-naphthopyrans share mechanistic similarities with:

  • Spirooxazines : Both exhibit photochromism but differ in ring-opening kinetics.
  • Spirobenzodithiepins : Comparative UV studies show stronger spiroconjugation in naphthopyrans due to aromatic stabilization.
  • Spiropyran Polymers : Functionalized derivatives enable stimuli-responsive materials, though steric hindrance limits grafting density in spirobi-naphthopyrans.

Evolution of Research Focus Areas

Research has transitioned from structural analysis to functional applications:

  • 1960s–1990s : Elucidating spiroconjugation and steric effects via NMR/UV.
  • 2000s–2010s : Integration into photochromic lenses and silica gels.
  • 2020s–Present : DSSC photosensitizers (2.7% efficiency), mechanochromic polymers, and heavy-metal sensors.

Properties

CAS No.

178-10-9

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

3,3'-spirobi[benzo[f]chromene]

InChI

InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H

InChI Key

XJPKXCFTCNYEKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65

Other CAS No.

178-10-9

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis typically involves the condensation of propargyl alcohols with β-naphthol derivatives. The mechanism proceeds via initial protonation of the propargyl alcohol by montmorillonite K-10, generating a carbocation intermediate. This intermediate undergoes nucleophilic attack by the hydroxyl group of β-naphthol, followed by dehydration to form the pyran ring. Spirocyclization occurs through a second dehydration step, creating the spiro junction at the 3-position. For example, the reaction of 1,1-diphenylprop-2-yn-1-ol with β-naphthol yields 3,3-diphenyl-[3H]-naphtho[2,1-b]pyran, which can further undergo spirocyclization under optimized conditions.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include catalyst loading, solvent choice, and reaction time. As demonstrated in Table 1, montmorillonite K-10 in toluene at room temperature achieves a 97% yield of the naphthopyran precursor within 35 minutes.

Table 1. Optimization of Catalyst and Solvent for Naphthopyran Synthesis

EntryCatalystSolventYield (%)
1p-Toluenesulfonic acidNone60
2Montmorillonite K-10Toluene97
3Montmorillonite KSFNone78
14Montmorillonite K-10Toluene97

The superiority of toluene as a solvent is attributed to its ability to stabilize cationic intermediates while maintaining catalyst activity.

Synthesis of Spirobi-Naphthopyrans via Propargyl Alcohol Derivatives

Spirobi-naphthopyrans are synthesized by extending the condensation reaction to bifunctional propargyl alcohols. For instance, 1,4-bis(2-bromo-9-hydroxy-9H-fluorene-9-yl)-ethynylbenzene (4) reacts with β-naphthol in the presence of montmorillonite K-10, yielding 4,4’-bis(spiro[2-bromo-9H-fluorene-9,3’-[3’H]-naphtho[2,1-b]pyran-3-yl])biphenyl (7) with 95% yield (Table 2).

Table 2. Synthesis of Bis-Spirobi-Naphthopyrans

EntryPropargylic AlcoholProductTime (min)Yield (%)
14Bis-spiro[2-bromo-fluorene-naphthopyran]4597
25Bis-spiro[2-bromo-fluorene-naphthopyran]4595

The reaction proceeds via sequential cyclization events, with the montmorillonite K-10 promoting both pyran formation and spirocoupling without requiring additional reagents.

Acid-Catalyzed Cascade Reactions for Spirobi-Naphthopyrans

Recent advancements involve acid-catalyzed cascade reactions that integrate photochromic naphthopyran synthesis with subsequent electrocyclic ring-opening and Nazarov-type cyclizations. While these methods primarily yield cyclopenta[b]naphtho[1,2-d]furans, they highlight the potential for adapting cascade strategies to spirobi-naphthopyran synthesis. For example, 1,3-diarylpent-1-en-4-yn-3-ols undergo acid-catalyzed reactions with naphthols, forming intermediates that could be diverted toward spiro products under modified conditions.

Structural Diversification and Functionalization

The modularity of the montmorillonite K-10 method allows for extensive functionalization of the spirobi-naphthopyran framework. Substituents such as phenyl, ferrocenyl, and fluorenyl groups are introduced by varying the propargyl alcohol precursor (Table 3).

Table 3. Substituent Effects on Spirobi-Naphthopyran Synthesis

EntryPropargylic AlcoholProductYield (%)
5HO-SiMe3Spiro-trimethylsilyl66
8HO-PhSpiro-phenyl75

Electron-donating groups (e.g., phenyl) enhance reaction rates, while bulky substituents (e.g., trimethylsilyl) necessitate longer reaction times (120 minutes).

Characterization and Photochromic Properties

Spirobi-naphthopyrans are characterized using ¹H/¹³C NMR, IR spectroscopy, and elemental analysis. The photochromic activity is confirmed via UV-Vis spectroscopy, with spiro compounds exhibiting λmax shifts from 350 nm (closed form) to 450 nm (open form) upon UV irradiation .

Chemical Reactions Analysis

Types of Reactions

3,3’-Spirobi(3H-naphtho(2,1-b)pyran) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Photochromic Properties

Overview of Photochromism

Photochromic compounds change their color upon exposure to light, making them valuable in various applications. 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] exhibits significant photochromic behavior, which has been extensively studied.

Research Findings

  • Synthesis and Evaluation : Recent studies have demonstrated that 3-arylvinyl-3H-naphtho[2,1-b]pyrans can be synthesized through acid-catalyzed reactions involving naphthols. These compounds show good photochromic performance characterized by intense color changes upon UV irradiation, with thermal and light-driven reversibility .
  • Fatigue Resistance : The synthesized naphthopyrans exhibit excellent fatigue resistance, making them suitable for repeated use in applications such as optical switches and smart materials .

Applications in Electronic Devices

Display Technologies

The photochromic properties of 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] make it an attractive candidate for use in electronic display systems. Its ability to rapidly change color can be harnessed in:

  • Ophthalmic Lenses : These compounds can be used to create lenses that adjust their tint based on ambient light conditions, enhancing user comfort and vision protection.
  • Optical Switches : The rapid color change properties allow for the development of optical switches that can be used in telecommunications and data processing .

Potential Therapeutic Applications

Drug Delivery Systems

The unique properties of spiro compounds like 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] suggest potential applications in drug delivery systems. Their ability to respond to light could be utilized to control the release of therapeutic agents in targeted areas.

Summary of Properties and Applications

The following table summarizes the key properties and applications of 3,3'-Spirobi[3H-naphtho[2,1-b]pyran]:

Property/Application Description
Chemical Structure Spiro compound with significant photochromic behavior
Photochromism Exhibits reversible color change upon UV exposure
Fatigue Resistance Maintains performance over repeated cycles
Electronic Displays Used in smart optical devices and ophthalmic lenses
Drug Delivery Systems Potential for controlled release mechanisms

Mechanism of Action

The mechanism of action of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) involves photoinduced ring-opening reactions. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiro form to an open merocyanine form. This transformation is facilitated by the absorption of photons, which provide the necessary energy for the ring-opening process. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent generation of colored species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Photochromic Performance

Key Differences in Absorption and Color Generation
  • 3H-Naphtho[2,1-b]pyrans :

    • Generate merocyanine dyes with colors spanning red, orange, yellow, blue, or purple upon UV irradiation .
    • Substituents at the para-position of peripheral aryl groups significantly modulate absorption maxima and fade rates. For example, methoxy groups induce a bathochromic shift (~45 nm) compared to unsubstituted analogs .
    • Example: 3,3-Diphenyl-3H-naphtho[2,1-b]pyran (CAS 4222-20-2) exhibits yellow coloration in its closed form and transitions to a colored open form .
  • 2H-Naphtho[1,2-b]pyrans :

    • Photogenerated colors are bathochromically shifted relative to 3H-naphthopyrans, enabling access to neutral hues (e.g., brown, grey) .
    • Fade rates are more controllable through substituent engineering, making them commercially preferred for lenses .
  • Limited direct spectral data are available, but methyl-substituted derivatives (e.g., 2-methyl variant) are hypothesized to exhibit enhanced thermal stability due to steric hindrance .
Table 1: Photochromic Properties of Selected Naphthopyrans
Compound Absorption Shift (vs. 3H-NP) Color Range Fade Rate Control
3H-Naphtho[2,1-b]pyran Reference Red, Orange, Yellow Moderate
2H-Naphtho[1,2-b]pyran +45 nm Brown, Grey, Neutral High
3,3'-Spirobi Derivative Not reported Hypothetically broader Likely lower

Q & A

Q. What are the common synthetic routes for 3H-naphtho[2,1-b]pyran derivatives, and how are structural variations introduced?

  • Methodological Answer : 3H-naphtho[2,1-b]pyran derivatives are typically synthesized via multi-step organic reactions. For example, a water-soluble derivative with an iminodiacetic acid substituent was prepared in five steps, including condensation and functionalization, yielding 11% overall . Substitutions at the 3- and 8-positions (e.g., pyridyl or methoxyphenyl groups) are achieved using Suzuki coupling or nucleophilic substitution, as demonstrated in the synthesis of 3,3-bis(4-methoxyphenyl)-8-(3-pyridyl)-3H-naphtho[2,1-b]pyran . Structural characterization relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. How does the photochromic mechanism of 3H-naphtho[2,1-b]pyran operate at the molecular level?

  • Methodological Answer : The photochromism arises from a reversible 6π-electrocyclic ring-opening reaction under UV light, converting the colorless closed form to a colored merocyanine open form. This process is thermally reversible and influenced by substituents. For instance, electron-donating groups (e.g., methoxy) stabilize the open form, prolonging coloration, while steric hindrance accelerates fading . Protonation of N,N-disubstituted derivatives with acids accelerates fading rates by destabilizing the open form, as shown in studies using trifluoroacetic acid .

Advanced Research Questions

Q. How can 3H-naphtho[2,1-b]pyran derivatives be engineered for light-controlled metal ion binding?

  • Methodological Answer : Substituted derivatives like the iminodiacetic acid-functionalized naphthopyran exhibit pH-dependent, light-controlled binding to Ca²⁺, Mg²⁺, and Sr²⁺. The open form shows a 77-fold higher Ca²⁺ affinity than the closed form at pH 7.6, measured via UV-vis titration and competitive binding assays. Buffer composition (e.g., HEPES vs. TRIS) significantly impacts binding kinetics, requiring optimization for cellular applications .

Q. What experimental approaches resolve contradictions in substituent effects on photostability and fading kinetics?

  • Methodological Answer : Conflicting data on substituent effects (e.g., methoxy vs. pyridyl groups) are addressed through systematic kinetic studies. For example, zero-order kinetics observed in base-mediated ring-contraction reactions (e.g., conversion to naphtho[2,1-b]furan) highlight the role of non-solvated carbonate anions in proton abstraction and cyclization . Time-resolved spectroscopy and Arrhenius analysis differentiate thermal vs. photochemical pathways .

Q. How do steric and electronic factors influence the stability of spirobi[naphthopyran] derivatives?

  • Methodological Answer : Steric hindrance near the spiro-carbon destabilizes pyrylium intermediates, as shown in 2,2′-disubstituted spirobipyrans. UV and IR spectroscopy reveal that bulky substituents increase strain, reducing thermal stability. Computational modeling (DFT) corroborates experimental observations, guiding the design of sterically optimized derivatives .

Q. What strategies mitigate data discrepancies in solvent and matrix effects on photochromic performance?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., aqueous vs. toluene) and polymer matrix rigidity. For instance, protonated derivatives in poly(methyl methacrylate) show accelerated fading compared to solution-phase systems. Controlled studies using variable-temperature NMR and solvatochromic probes (e.g., Reichardt’s dye) quantify microenvironmental effects .

Key Research Findings

  • Synthetic Flexibility : Substituents at positions 3, 5, and 8 modulate photochromic and binding properties, enabling tailored applications in optoelectronics and bioimaging .
  • Mechanistic Insights : Base-mediated ring-contraction follows zero-order kinetics, with "naked" carbonate anions critical for proton abstraction .
  • Applications : Derivatives serve as molecular switches for Ca²⁺ signaling studies, with potential in mimicking neuronal photoexcitation .

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